Pyridinol carbamate is a pyrimidine derivative investigated for its potential effects on cholesterol metabolism and atherosclerosis. [, ] While structurally similar to another pyrimidine derivative, pyridinol carbamate distinguishes itself through its unique effects on cholesterol esterification in macrophages. [] Research indicates its potential role in influencing vascular health, particularly concerning atherosclerosis. [, ]
Pyricarbate can be synthesized through various chemical reactions involving precursor compounds. While specific natural sources of pyricarbate are not well-documented, its synthetic origins stem from established organic chemistry methods that utilize readily available reagents.
Pyricarbate falls under the category of carbamate compounds. Carbamates are esters or salts derived from carbamic acid and are known for their diverse biological activities. The classification of pyricarbate as a carbamate allows it to be studied alongside other compounds in this group, which have been widely researched for their pharmacological properties.
The synthesis of pyricarbate typically involves the reaction between isocyanates and alcohols or amines. The following methods outline the general approach to synthesizing pyricarbate:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized pyricarbate.
Pyricarbate's molecular structure can be represented by its chemical formula, which typically reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula reveals the arrangement of these atoms within the molecule.
The molecular weight and specific structural data may vary based on synthesis methods but generally fall within expected ranges for carbamate derivatives. Detailed structural analysis can be performed using crystallography techniques to determine bond lengths and angles within the molecule.
Pyricarbate participates in various chemical reactions typical of carbamate compounds. Notable reactions include:
These reactions are influenced by environmental factors such as pH, temperature, and solvent polarity. Understanding these interactions is essential for optimizing pyricarbate's use in various applications.
The mechanism of action for pyricarbate primarily involves its interaction with biological targets at the molecular level. As a carbamate compound, it may inhibit certain enzymes by binding to active sites or altering enzyme conformation.
Research indicates that pyricarbate may exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic transmission. This inhibition could lead to increased levels of acetylcholine in synapses, enhancing neurotransmission.
Relevant data regarding these properties can be obtained through standard laboratory analyses and comparisons with established chemical databases.
Pyricarbate has potential applications across various scientific domains:
Pyricarbate (C₁₁H₁₅N₃O₄) is a synthetic carbamate derivative with historical significance in vascular therapeutics. Initially developed for atherosclerosis management, it modulates microcirculation and lipid metabolism. This review synthesizes its chemical identity, historical trajectory, and regulatory status, excluding clinical applications and safety data per scope requirements.
Molecular Architecture: Pyricarbate features a central pyridine ring substituted at the 2- and 6-positions with methylcarbamate groups. The symmetrical structure enables interactions with lipid-peroxidation pathways and vascular receptors [3] [7].
Nomenclature:
Physicochemical Properties:
Property | Value | Reference |
---|---|---|
Molecular Weight | 253.25 g/mol | [5] |
Melting Point | 136–137°C | [5] |
LogP | 0.24 (moderate lipophilicity) | [3] |
Boiling Point | 440.5°C | [7] |
Density | 1.229 g/cm³ | [5] |
Spectroscopic Identifiers:
Origins: First synthesized in 1912, pyricarbate’s anti-atherosclerotic properties were identified during Soviet-era drug development (1960s). Marketed as Parmidin in the USSR, it targeted vascular permeability and platelet aggregation [2] [3].
Key Research Milestones:
Year | Event | Significance | |
---|---|---|---|
1976 | Inhibition of lipid synthesis in human intima | Demonstrated anti-atherogenic activity | [2] |
1980 | Modulation of lipolytic enzymes in rat adipose | Linked to triglyceride metabolism | [2] |
1990s | Studies on diabetic retinopathy applications | Expanded therapeutic scope | [2] |
Mechanistic Insights: Early studies revealed:
Decline in Use: Despite preclinical efficacy, pyricarbate faced declining interest due to:
Global Regulatory Status:
Region/Agency | Status | Designation | |
---|---|---|---|
FDA | Not approved | Unapproved new drug | [2] |
EMA | Not approved | No marketing authorization | [2] |
WHO-INN | Listed as "pyricarbate" | International Nonproprietary Name (INN) | [1] |
Classification Systems:
Synthesis and Manufacturing:
Pharmacological Targets:
Comprehensive Compound Nomenclature
Table 1: Accepted and Historical Names for Pyricarbate
Nomenclature Type | Examples |
---|---|
Systematic Names | Pyridine-2,6-diylbis(methylene) bis(methylcarbamate) |
Brand Names | Anginin, Parmidine, Prodectin, Colesterinex |
Pharmacopeial Terms | INN: Pyricarbate; USAN: Pyridinol carbamate |
Obsolete Designations | Movecil, Aterosan, Gasparol |
Note: Synonyms span 15+ languages, including Russian (пирикарбат) and Chinese (吡卡酯) [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7